

# Meta-analysis of Ceftolozane/Tazobactam: A Comparative Guide to Clinical Outcomes

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Compound of Interest		
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This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Ceftolozane/tazobactam (C/T) treatment for various bacterial infections. Through a systematic review of pivotal clinical trials and subsequent meta-analyses, this document offers an objective comparison of C/T's performance against other antimicrobial agents, supported by experimental data and detailed methodologies.

### **Executive Summary**

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established  $\beta$ -lactamase inhibitor, has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Meta-analyses of clinical trial data consistently show that C/T is a reliable therapeutic option, exhibiting non-inferiority to comparators like meropenem in cIAI and HABP/VABP, and superiority to levofloxacin in cUTI. Its potent activity against multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa and extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales, positions it as a critical tool in the current landscape of antimicrobial resistance.

## **Data Presentation: Comparative Clinical Outcomes**

The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, comparing the clinical and microbiological outcomes of Ceftolozane/tazobactam with



alternative treatments.

### **Complicated Intra-abdominal Infections (cIAI)**

Pivotal Trial: ASPECT-cIAI

Outcome	Ceftolozane/Tazobactam + Metronidazole	Meropenem
Clinical Cure Rate (Microbiological Intent-to-Treat Population)	83.0%[1][2]	87.3%[1][2]
Clinical Cure Rate (Microbiologically Evaluable Population)	94.2%[1]	94.7%[1]
Adverse Events (Any)	44.0%[1][2]	42.7%[1][2]
Most Common Adverse Events	Nausea, Diarrhea	Nausea, Diarrhea

# Complicated Urinary Tract Infections (cUTI), including Pyelonephritis

Pivotal Trial: ASPECT-cUTI

Outcome	Ceftolozane/Tazobactam	Levofloxacin
Composite Cure Rate (Microbiological Modified Intent-to-Treat Population)	76.9%[3]	68.4%[3]
Clinical Cure Rate	Superior to levofloxacin	-
Microbiological Eradication Rate	Superior to levofloxacin	-
Adverse Events	Similar profiles between treatment groups	Similar profiles between treatment groups



# Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Pivotal Trial: ASPECT-NP

Outcome	Ceftolozane/Tazobactam	Meropenem
28-Day All-Cause Mortality (Intent-to-Treat Population)	24.0%[4]	25.3%[4]
Clinical Cure Rate at Test-of- Cure (Intent-to-Treat Population)	54%[4]	53%[4]
Treatment-Related Adverse Events	11%[4]	8%[4]
Serious Treatment-Related Adverse Events	2%[4]	1%[4]

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below.

#### ASPECT-cIAI (NCT01445665, NCT01445678)[1][2][5][6]

- Study Design: Two identical, multicenter, prospective, randomized, double-blind, placebocontrolled trials.
- Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical intervention.
- Intervention:
  - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously over 60 minutes every 8 hours, plus metronidazole 500 mg intravenously every 8 hours.
  - Meropenem 1 g administered intravenously every 8 hours, plus placebo.



- Duration of Treatment: 4 to 14 days.
- Primary Endpoint: The primary objective was to demonstrate the statistical non-inferiority of C/T plus metronidazole to meropenem based on the clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy) in the microbiological intent-to-treat (MITT) population.[1][2]
- Secondary Endpoints: Clinical cure rates in the microbiologically evaluable (ME) population, microbiological outcomes, and safety.[1][2]

## ASPECT-cUTI (NCT01345929, NCT01345955)[3][7][8][9] [10]

- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial conducted at 209 centers in 25 countries.[3]
- Patient Population: Hospitalized adult inpatients (≥18 years) with a diagnosis of complicated lower urinary tract infection or pyelonephritis and evidence of pyuria.[3]
- Intervention:
  - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously every 8 hours.
  - Levofloxacin 750 mg administered intravenously once daily.
- Duration of Treatment: 7 days.[3]
- Primary Endpoint: The primary endpoint was a composite of microbiological eradication and clinical cure at the test-of-cure (TOC) visit (5-9 days after the end of therapy) in the microbiological modified intent-to-treat (mMITT) population, with a non-inferiority margin of 10%.[3]
- Secondary Endpoints: Clinical cure and microbiological eradication rates at the TOC visit.

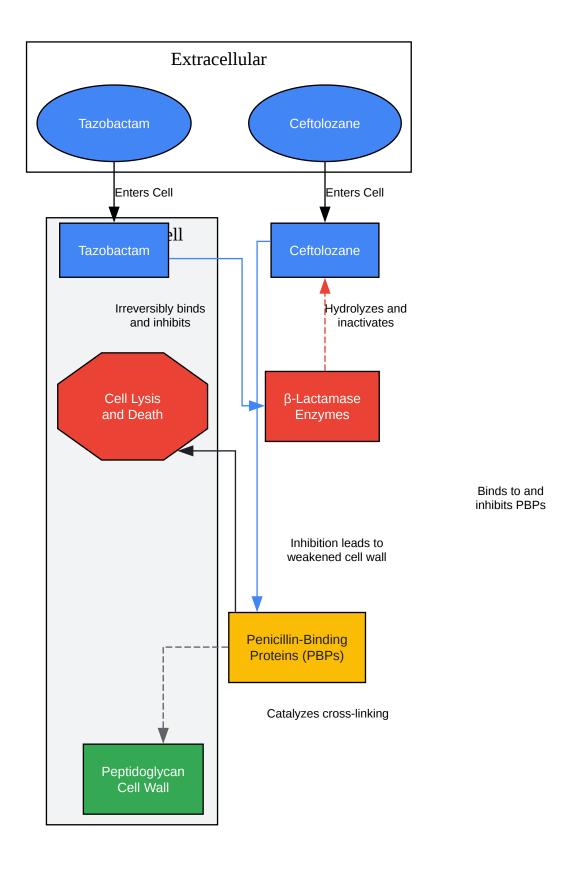
### ASPECT-NP (NCT02070757)[4][11][12][13]



- Study Design: A randomized, controlled, double-blind, phase 3, non-inferiority trial conducted at 263 hospitals in 34 countries.[4]
- Patient Population: Adult patients (≥18 years) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[4]
- Intervention:
  - Ceftolozane/tazobactam 3 g (2 g ceftolozane / 1 g tazobactam) administered intravenously every 8 hours.
  - Meropenem 1 g administered intravenously every 8 hours.
- Duration of Treatment: 8 to 14 days.[4]
- Primary Endpoint: 28-day all-cause mortality in the intention-to-treat (ITT) population, with a non-inferiority margin of 10%.[4][5]
- Key Secondary Endpoint: Clinical response at the test-of-cure (TOC) visit (7–14 days after the end of therapy) in the ITT population, with a 12.5% non-inferiority margin.[4][5]

# Mandatory Visualization Mechanism of Action of Ceftolozane/Tazobactam





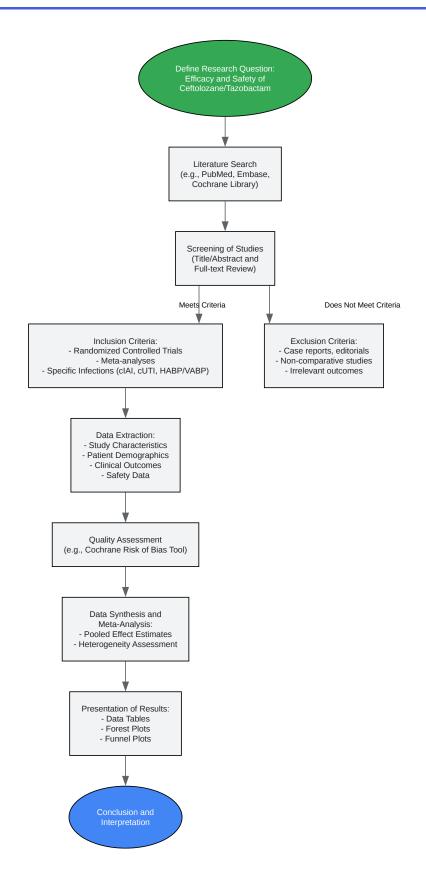
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Caption: Mechanism of action for Ceftolozane/Tazobactam.

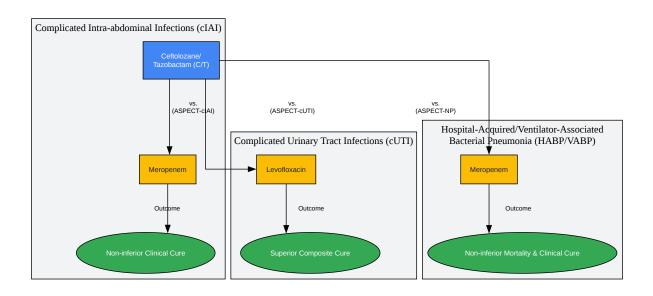


## **Meta-Analysis Workflow**









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